An In-depth Technical Guide to the Discovery and History of Hydroxylamine-O-sulfonic Acid
An In-depth Technical Guide to the Discovery and History of Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA), a structurally simple yet highly reactive inorganic compound, has carved a significant niche in synthetic chemistry. With the molecular formula H₃NO₄S, it is most accurately represented as a zwitterion, ⁺H₃NOSO₃⁻. This white, water-soluble, and hygroscopic solid serves as a versatile reagent for the introduction of amino groups (-NH₂) and is instrumental in a variety of organic transformations, including the conversion of aldehydes to nitriles and alicyclic ketones to lactams. Its utility extends to the synthesis of diverse nitrogen-containing heterocycles, making it a valuable tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of Hydroxylamine-O-sulfonic acid.
Discovery and History
The journey of Hydroxylamine-O-sulfonic acid began in the early 20th century. The first documented synthesis of this compound was achieved in 1925 by F. Sommer, O. Schulz, and M. Nassau . Their pioneering work, published in the "Zeitschrift für anorganische und allgemeine Chemie," detailed the preparation of HOSA by reacting hydroxylammonium sulfate (B86663) with chlorosulfonic acid. This foundational discovery laid the groundwork for future investigations into the compound's properties and synthetic utility.
Over the decades, the synthesis of HOSA has been refined and adapted for both laboratory and industrial scales. A significant milestone in its methodological evolution was the publication of a detailed and reliable procedure in the esteemed collection, Organic Syntheses. This procedure, which also utilizes the reaction of hydroxylamine (B1172632) sulfate with chlorosulfonic acid, provided the chemical community with a standardized and accessible method for preparing HOSA. Concurrently, industrial processes were developed, often favoring the use of oleum (B3057394) (fuming sulfuric acid) over the more expensive and hazardous chlorosulfonic acid for the sulfonation of hydroxylamine. Various patents throughout the years have further optimized the manufacturing process, focusing on improving yield, purity, and safety.
Physicochemical and Quantitative Data
The physical and chemical properties of Hydroxylamine-O-sulfonic acid are crucial for its handling and application in synthesis. Below is a compilation of key quantitative data.
| Property | Value | Reference |
| Molecular Formula | H₃NO₄S | [1] |
| Molar Mass | 113.09 g/mol | [1] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 210 °C (decomposes) | [1][2] |
| Solubility in water | Soluble | [1] |
| pKa | 1.48 | [1] |
| Density | 2.2 g/cm³ (at 20 °C) | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the safe and efficient synthesis of Hydroxylamine-O-sulfonic acid. Two primary methods are presented below, reflecting both the historical and modern laboratory-scale preparations.
Protocol 1: Synthesis from Hydroxylamine Sulfate and Chlorosulfonic Acid
This procedure is adapted from the method described in Organic Syntheses, which is a refinement of the original 1925 discovery.
Materials:
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Hydroxylamine sulfate ((NH₃OH)₂SO₄)
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Chlorosulfonic acid (ClSO₃H)
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Diethyl ether
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Tetrahydrofuran (B95107) (THF)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Calcium chloride drying tube
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Ice bath
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Büchner funnel
Procedure:
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In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate.
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With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.
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After the addition is complete, heat the resulting pasty mixture in an oil bath at 100°C for 5 minutes with continued stirring.
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Cool the mixture to room temperature and then place the flask in an ice bath.
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Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. The pasty solid will transform into a colorless powder. Caution: Diethyl ether is highly flammable and reacts exothermically with chlorosulfonic acid; addition must be slow and controlled.
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Collect the powdered product by suction filtration using a Büchner funnel.
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Wash the product sequentially with 300 mL of tetrahydrofuran and then 200 mL of diethyl ether.
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Dry the product to obtain Hydroxylamine-O-sulfonic acid. The typical yield is 34–35 g (95–97%), with a purity of 96–99% as determined by iodometric titration.
Protocol 2: Synthesis from Hydroxylammonium Sulfate and Oleum
This method is commonly employed in industrial settings and is also described in various patents.
Materials:
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Hydroxylammonium sulfate ((NH₃OH)₂SO₄), solid
-
Oleum (27% m/m SO₃)
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Glacial acetic acid
Equipment:
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Four-necked flask with stirrer, thermometer, dropping funnel, and solids dispensing screw
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Centrifuge or filtration apparatus
Procedure:
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Charge a 1-L four-necked flask with 50 g of 27% (m/m) oleum.
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Simultaneously, meter in 940 g of 27% (m/m) oleum and 250 g of solid hydroxylammonium sulfate over 20 minutes while maintaining the temperature at approximately 110°C with stirring.
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After the addition is complete, continue stirring at 110°C for one hour.
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Cool the reaction mixture to room temperature.
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Separate the precipitated Hydroxylamine-O-sulfonic acid from the excess sulfuric acid by centrifugation or filtration. This yields approximately 337 g of crude product with a purity of around 90.3%.
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Wash the crude product with 750 mL of glacial acetic acid to yield approximately 298 g of 99.9% pure Hydroxylamine-O-sulfonic acid.[4]
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Store the final product under a dry, inert atmosphere (e.g., nitrogen).[4]
Key Synthetic Applications and Signaling Pathways
Hydroxylamine-O-sulfonic acid is a key reagent in several important organic transformations. The following diagrams, rendered in DOT language, illustrate the logical flow and key intermediates in these reactions.
Synthesis of Hydroxylamine-O-sulfonic Acid
The fundamental reaction for the preparation of HOSA involves the sulfonation of hydroxylamine.
Beckmann Rearrangement of Ketones
HOSA can be used to facilitate the Beckmann rearrangement, converting ketones into amides, a reaction of significant industrial importance.
